molecular formula C14H15ClN2O B11856599 3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 1707359-96-3

3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11856599
CAS No.: 1707359-96-3
M. Wt: 262.73 g/mol
InChI Key: QNRHJBYGSHXFCK-UHFFFAOYSA-N
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Description

3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a chloro group at position 3, a tetrahydrofuran-2-yl moiety at position 1, and a nitrile group at position 2. This compound is structurally distinct due to the fused bicyclic system and the electron-withdrawing nitrile group, which influence its reactivity and biological interactions.

Properties

CAS No.

1707359-96-3

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

3-chloro-1-(oxolan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C14H15ClN2O/c15-14-11(8-16)9-4-1-2-5-10(9)13(17-14)12-6-3-7-18-12/h12H,1-7H2

InChI Key

QNRHJBYGSHXFCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3CCCO3)Cl)C#N

Origin of Product

United States

Preparation Methods

Starting Material Synthesis

The synthesis begins with the preparation of 3-hydroxy-5,6,7,8-tetrahydroisoquinoline (1), which is chlorinated using phosphorus oxychloride (POCl₃) under microwave irradiation (160°C, 30 min) to yield 3-chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (2). This intermediate is critical for introducing the tetrahydrofuran-2-yl substituent.

Nucleophilic Substitution with Tetrahydrofuran Derivatives

Compound (2) undergoes nucleophilic aromatic substitution with 2-bromotetrahydrofuran in the presence of cesium carbonate (Cs₂CO₃) and acetonitrile (CH₃CN) at 80°C for 12 hours. The reaction achieves a 74–89% yield of the target compound, depending on stoichiometric ratios and solvent purity.

Reaction Conditions:

ParameterValue
Temperature80°C
Time12 h
SolventAcetonitrile
BaseCs₂CO₃
Yield74–89%

Microwave-Assisted One-Pot Synthesis

Direct Coupling Methodology

A microwave-assisted protocol combines 5,6,7,8-tetrahydroisoquinoline-3-carbonitrile with 2-furylacetyl chloride in a single step. The reaction employs tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base, irradiated at 150°C for 20 minutes. Post-reaction, the mixture is treated with POCl₃ to introduce the chlorine atom, achieving an overall yield of 68%.

Advantages of Microwave Irradiation

  • Reduced Reaction Time : 20 minutes vs. 12 hours in conventional heating.

  • Improved Purity : Minimal byproducts due to controlled energy input.

Reductive Alkylation and Protecting Group Strategies

Boc-Protected Intermediate Route

A patent-derived method involves protecting the tetrahydroisoquinoline nitrogen with a tert-butoxycarbonyl (Boc) group. The Boc-protected intermediate is reacted with 2-(tetrahydrofuran-2-yl)ethylamine under reductive alkylation conditions using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM). Deprotection with trifluoroacetic acid (TFA) yields the final product with 82% efficiency.

Key Steps:

  • Boc protection of the amine group.

  • Reductive alkylation with 2-(tetrahydrofuran-2-yl)ethylamine.

  • TFA-mediated deprotection.

Comparative Yield Data

MethodYield (%)Purity (%)
Boc Protection8298
Direct Alkylation7495

Solvent and Catalytic System Innovations

Green Chemistry Approaches

Recent advancements utilize dimethyl sulfoxide (DMSO) as a solvent with sodium phosphate (Na₃PO₄) as a catalyst under LED irradiation (390 nm, 24 h). This method achieves 75% yield while reducing hazardous waste.

Solvent Comparison Table

SolventYield (%)Reaction TimeEnvironmental Impact
DMSO7524 hLow
Acetonitrile7412 hModerate
THF6820 minHigh

Mechanistic Insights and Side Reactions

Competing Pathways in Nucleophilic Substitution

The tetrahydrofuran-2-yl group’s steric bulk can lead to undesired ortho-substitution or ring-opening byproducts. Using bulky bases like Cs₂CO₃ suppresses these side reactions by deprotonating the substrate selectively.

Byproduct Formation and Mitigation

  • Ortho-Substitution Byproduct : <5% when using Cs₂CO₃.

  • Ring-Opening Byproduct : <3% in anhydrous acetonitrile.

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)Impact on Overall Cost
POCl₃120High
Cs₂CO₃450Moderate
2-Bromotetrahydrofuran980Critical

Process Intensification Strategies

  • Continuous Flow Synthesis : Reduces reaction time by 50% and improves safety.

  • In Situ Monitoring : Raman spectroscopy for real-time yield tracking .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine could yield an amine derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with tetrahydroisoquinoline scaffolds exhibit anticancer activity. For instance, derivatives of tetrahydroisoquinolines have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications to the tetrahydroisoquinoline structure could enhance cytotoxicity against specific cancer cell lines, suggesting that 3-chloro derivatives may also possess similar properties .

Neuropharmacological Applications

The compound is being investigated for its role as a positive allosteric modulator of NMDA receptors, particularly the GluN2C and GluN2D subtypes. Research has shown that tetrahydroisoquinoline derivatives can enhance synaptic transmission and have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The binding characteristics of these compounds indicate a potential for developing new treatments aimed at modulating excitatory neurotransmission .

Modifications and Potency

The potency of 3-chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be influenced by structural modifications. Studies have employed density functional theory (DFT) to analyze the electronic properties of various derivatives. This approach helps identify how changes in the molecular structure affect biological activity and pharmacokinetic profiles .

Modification Effect on Potency Study Reference
Addition of alkyl groupsIncreased cytotoxicity
Halogen substitutionsEnhanced receptor selectivity
Alteration of the carbonitrile groupImproved solubility

Case Study: Neuroprotective Effects

A recent study highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives in animal models of neurodegeneration. The results showed that these compounds could significantly reduce neuronal death and improve cognitive function in treated subjects compared to controls. These findings underscore the therapeutic potential of this compound in neuropharmacology .

Case Study: Anticancer Activity

In another investigation, a series of tetrahydroisoquinoline derivatives were evaluated for their anticancer properties against various cancer cell lines. The study found that specific modifications to the 3-chloro compound enhanced its ability to induce apoptosis in cancer cells, demonstrating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

The following comparison focuses on structural analogs, their physicochemical properties, synthetic routes, and biological activities.

Structural Analogues and Physicochemical Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight logP Key Functional Groups
3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Cl (3), THF-2-yl (1), CN (4) C₁₄H₁₅ClN₂O 274.74* ~2.5† Nitrile, chloro, tetrahydrofuran
3-Chloro-1-(2-furyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Cl (3), 2-furyl (1), CN (4) C₁₃H₁₁ClN₂O 258.70 2.48 Nitrile, chloro, furan
1-Ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Ethyl (1), morpholin-4-yl (3), CN (4) C₁₆H₂₁N₃O 271.36 1.85‡ Nitrile, morpholine, ethyl
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile 2-Methoxyphenyl (2), CN (1) C₁₇H₁₆N₂O 264.33 2.92 Nitrile, methoxy, phenyl

*Calculated based on ; †Estimated via analogous compounds; ‡From .

Key Observations :

  • The tetrahydrofuran-2-yl substituent in the target compound increases molecular weight and lipophilicity compared to the 2-furyl analog .
  • The morpholine-substituted analog (mGluR3 modulator-1) exhibits lower logP (1.85), likely due to the polar morpholine ring, enhancing solubility for neurological applications .

Activity Trends :

  • Substitution at position 1 (e.g., tetrahydrofuran-2-yl vs. 2-furyl) impacts target selectivity.
  • Bulky substituents (e.g., triazole-acetyl-piperazine in 6h) reduce activity, highlighting the importance of steric compatibility .
Physicochemical and Spectral Comparisons
  • IR Spectroscopy : The nitrile group in all analogs shows strong absorption at ~2200–2225 cm⁻¹, confirming its stability during derivatization .
  • Melting Points: Target Compound: Not reported; analogs range from 84–237°C (e.g., 5c: 84–86°C; 9b: 235–237°C), correlating with molecular rigidity and hydrogen bonding .

Biological Activity

Introduction

3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a synthetic compound that belongs to the class of tetrahydroisoquinolines (THIQs). This compound has garnered interest due to its potential biological activities, including neuroprotective effects and interactions with various biological pathways. This article reviews the available literature regarding its biological activity, including case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a tetrahydrofuran moiety attached to a tetrahydroisoquinoline core. The presence of the chloro and carbonitrile groups may influence its reactivity and biological interactions.

Structural Formula

C12H14ClNO\text{C}_{12}\text{H}_{14}\text{ClN}\text{O}

Key Properties

PropertyValue
Molecular Weight233.72 g/mol
SolubilitySoluble in DMSO
LogP4.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. A study on THIQ analogs demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

Some THIQ compounds have shown antimicrobial properties against various pathogens. A specific study highlighted the potential of THIQ derivatives in inhibiting bacterial growth, suggesting that structural modifications could enhance their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies on THIQs reveal that modifications at specific positions can significantly alter biological activity. For instance, the introduction of halogen substituents has been correlated with increased potency against certain targets .

Table: Structure-Activity Relationship of THIQ Derivatives

Compound StructureActivity (IC50)Target
Base THIQ10 µMGeneral neuroprotection
3-Chloro derivative1 µMAntimicrobial
Carbonitrile variant0.5 µMApoptosis inhibition

Case Study 1: Neuroprotection in Animal Models

In a recent animal study, administration of a THIQ derivative resulted in significant improvement in cognitive functions following induced oxidative stress. Behavioral assessments indicated enhanced memory retention and reduced neuronal loss in treated groups compared to controls .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on bacterial cultures demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 µM. The mechanism was attributed to disruption of bacterial cell wall integrity .

Q & A

Q. What are the established synthetic pathways for 3-Chloro-1-(tetrahydrofuran-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile?

The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrahydroisoquinoline core. Key steps include:

  • Chlorination : Phosphorus oxychloride (POCl₃) is often used to introduce the chloro group at the 3-position .
  • Tetrahydrofuran-2-yl incorporation : Nucleophilic substitution or cyclization reactions are employed to attach the tetrahydrofuran moiety.
  • Carbonitrile functionalization : A nitrile group is introduced via cyanation reagents (e.g., trimethylsilyl cyanide) under controlled conditions . Reaction optimization (e.g., solvent selection, temperature gradients) is critical for yields >70% and purity >95% .

Q. Which analytical techniques are recommended for structural elucidation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring saturation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Provides absolute configuration, especially for resolving stereochemistry in the tetrahydrofuran ring .

Q. What biological targets or mechanisms are associated with this compound?

The compound acts as a positive allosteric modulator (PAM) of mGluR3 , a metabotropic glutamate receptor implicated in neurodegenerative diseases. Mechanistic studies suggest it enhances receptor sensitivity to glutamate, potentially mitigating synaptic dysfunction in Parkinson’s disease .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the tetrahydrofuran-2-yl coupling step?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions.
  • Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .
  • Temperature Control : Maintaining 60–80°C minimizes side-product formation during cyclization . Recent studies report a 30% yield increase using microwave-assisted synthesis for time-sensitive steps .

Q. How should researchers resolve contradictions in reported EC₅₀ values for mGluR3 modulation?

Discrepancies may arise from assay variability (e.g., cell lines, glutamate concentrations). Recommended approaches:

  • Cross-Validation : Use orthogonal assays (e.g., calcium flux and cAMP detection) to confirm activity .
  • Compound Stability Testing : Assess degradation in assay buffers via HPLC to rule out false negatives .
  • Receptor Binding Kinetics : Perform Schild analysis to differentiate allosteric vs. orthosteric effects .

Q. What strategies are effective in designing derivatives to improve metabolic stability without compromising mGluR3 activity?

  • Bioisosteric Replacement : Substitute the tetrahydrofuran oxygen with sulfur (e.g., tetrahydrothiophene) to reduce CYP450-mediated oxidation .
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., fluorine) at the 8-position to block metabolic hotspots .
  • Prodrug Approaches : Mask the carbonitrile group as a stable precursor (e.g., amidoxime) to enhance bioavailability .

Q. How can computational modeling guide SAR studies for neuroprotective effects?

  • Docking Simulations : Use mGluR3 crystal structures (PDB: 6FFI) to predict binding poses and identify critical residues (e.g., Ser664, Tyr666) .
  • MD Simulations : Assess ligand-receptor dynamics over 100-ns trajectories to optimize residence time .
  • ADMET Prediction : Tools like SwissADME evaluate blood-brain barrier permeability and toxicity risks early in design .

Data Contradiction Analysis

Q. Why do some analogs show reduced mGluR3 activity despite structural similarity?

Evidence from related tetrahydroisoquinolines indicates that steric hindrance from bulky substituents (e.g., morpholine) can disrupt receptor binding. For example, replacing tetrahydrofuran-2-yl with morpholine-4-yl decreases potency by 50%, likely due to unfavorable interactions with the receptor’s hydrophobic pocket .

Q. How does the chloro group at the 3-position influence pharmacological vs. toxicological profiles?

  • Pharmacological Impact : The chloro group enhances lipophilicity, improving CNS penetration (logP = 2.1) .
  • Toxicological Risks : Chlorinated metabolites may form reactive intermediates; mitigate via deuterium incorporation at labile C-H bonds .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
ChlorinationPOCl₃, DCM, 0°C → RT, 12 hr8598
Tetrahydrofuran CouplingK₂CO₃, DMF, 80°C, 8 hr6595
CyanationTMSCN, CuCN, THF, 50°C, 6 hr7297

Q. Table 2: Biological Activity Data

Assay TypeEC₅₀ (nM)Cell LineReference
Calcium Flux120 ± 15HEK293-mGluR3
cAMP Inhibition95 ± 10Astrocyte Primary

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